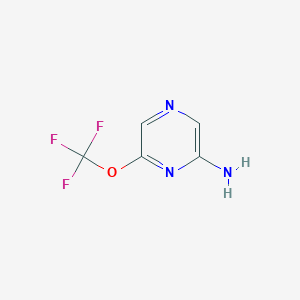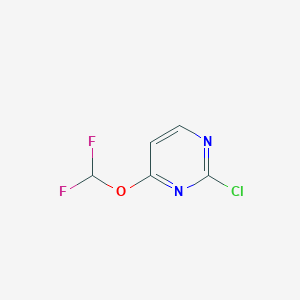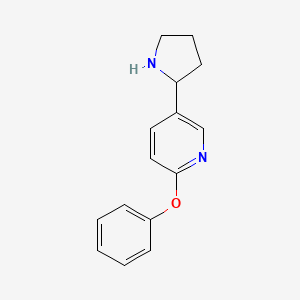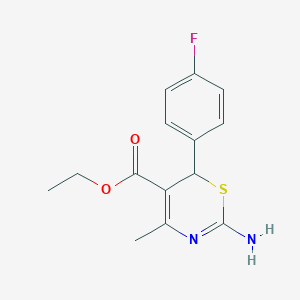
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H11IN2O2. This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the carboxylic acid group makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by iodination and subsequent carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction of the iodine atom can yield the corresponding hydrogenated pyrazole derivative.
Substitution: The iodine atom in the compound is a good leaving group, making it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is largely dependent on its interaction with biological targets. The iodine atom and carboxylic acid group facilitate binding to active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic development.
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and applications.
Uniqueness: The presence of the iodine atom in 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid makes it particularly useful in substitution reactions, providing a pathway to a wide range of derivatives. Its unique structure also allows for specific interactions with biological targets, distinguishing it from other pyrazole derivatives.
Propriétés
Formule moléculaire |
C9H11IN2O2 |
|---|---|
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
5-cyclopropyl-2-ethyl-4-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11IN2O2/c1-2-12-8(9(13)14)6(10)7(11-12)5-3-4-5/h5H,2-4H2,1H3,(H,13,14) |
Clé InChI |
SXRXVKFGAASUCL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C2CC2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)





![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)
